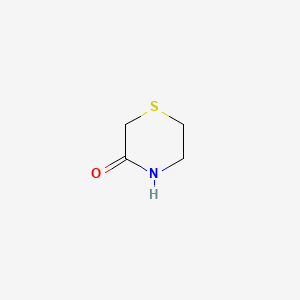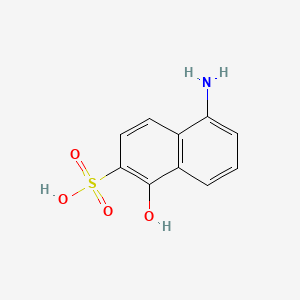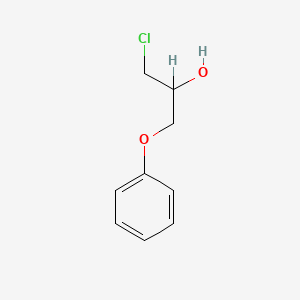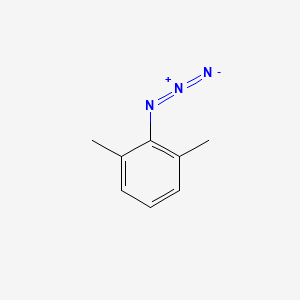
Thiomorpholin-3-one
概要
説明
Thiomorpholin-3-one is a unique heterocyclic motif present in a number of natural products and bioactive molecules . It is a yellow to brown powder or crystals .
Synthesis Analysis
A gold-catalyzed oxidative N-cyclisation strategy allows for the preparation of α-aryl thiomorpholin-3-ones from readily assembled ynamides bearing tethered thioethers . A cascade of oxidation, cyclisation, and then [2,3]- or [1,2]-sigmatropic rearrangement of the resulting sulfonium ylide proceeds under mild reaction conditions .Molecular Structure Analysis
The molecular formula of Thiomorpholin-3-one is C4H7NOS . The InChI code is 1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2, (H,5,6) .Chemical Reactions Analysis
The gold-catalysed reaction proceeds effectively despite the presence of competing cycloisomerisation and over-oxidation pathways . A cascade oxidation, sulfonium-ylide forming cyclisation, and sigmatropic rearrangement has been developed for the expedient synthesis of α,α′-disubstituted thiomorpholin-3-ones .Physical And Chemical Properties Analysis
Thiomorpholin-3-one has a molecular weight of 117.17 g/mol . It is a yellow to brown powder or crystals .科学的研究の応用
Synthesis of Thiomorpholin-3-one Derivatives
Thiomorpholin-3-one is used in the synthesis of its derivatives. A protocol of [3 + 3]-cycloaddition was proposed for the synthesis of 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones from α-chlorohydroxamates and 1,4-dithiane-2,5-diol . This method provides a novel and rapid approach for the synthesis of thiomorpholin-3-one derivatives under mild conditions with moderate to good yield and wide functional group tolerance .
Construction of Biologically Important Nitrogen Containing Heterocycles
Thiomorpholin-3-one is used in the construction of various biologically important nitrogen containing heterocycles . Azaoxyallyl cation species have attracted considerable attention as highly efficient 3-atom units in [3 + m] cycloaddition reactions .
Synthesis of Natural Products
Some of the new cycloaddition reactions involving Thiomorpholin-3-one were used for the synthesis of natural products .
Construction of 1,4-dihydro-2H-benzo[d][1,3]oxazines
The azaoxyallyl cations were also reported as 2-atom units in [2 + 4]-cycloaddition reactions with N-(2-chloromethyl)aryl)amides for the construction of 1,4-dihydro-2H-benzo[d][1,3]oxazines .
Synthesis of N-Hydroxy Oxindoles
The intramolecular cycloaddition involving azaoxyallyl cations for the synthesis of N-Hydroxy Oxindoles by an aza-nazarov-type reaction was reported .
Reactions with Triethyl Phosphite
Thiomorpholin-3-one readily provided the corresponding 1,1-bisphosphonates when reacted with triethyl phosphite .
Safety and Hazards
将来の方向性
The base-mediated [3 + 3] cycloaddition reaction of in-situ formed aza-oxyallyl cations and 1,4-dithiane-2,5-diols has been achieved under mild reaction conditions . This strategy provides direct and efficient access to prepare desired thiomorpholin-3-one derivatives in moderate-to-high yields . The resulting products can be readily converted into other useful heterocyclic compounds including 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones .
作用機序
Mode of Action
Thiomorpholin-3-one has been used in the synthesis of various derivatives through [3 + 3]-cycloaddition reactions . This involves the interaction of Thiomorpholin-3-one with other compounds such as α-chlorohydroxamates and 1,4-dithiane-2,5-diol . The resulting changes include the formation of new compounds like 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones .
Biochemical Pathways
The biochemical pathways affected by Thiomorpholin-3-one are primarily related to its role in the synthesis of new compounds. For instance, it has been used in [3 + 3]-cycloaddition reactions to create various biologically important nitrogen-containing heterocycles . .
Result of Action
The molecular and cellular effects of Thiomorpholin-3-one’s action are largely dependent on the specific reactions it is involved in. For instance, in [3 + 3]-cycloaddition reactions, Thiomorpholin-3-one contributes to the formation of new compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of Thiomorpholin-3-one can be influenced by various environmental factors. For instance, the yield and success of the [3 + 3]-cycloaddition reactions involving Thiomorpholin-3-one can be affected by factors such as reaction conditions and the presence of other reactants .
特性
IUPAC Name |
thiomorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDRESWUAFAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174033 | |
| Record name | 1,4-Tetrahydrothiazine-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholin-3-one | |
CAS RN |
20196-21-8 | |
| Record name | 3-Thiomorpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Tetrahydrothiazine-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiomorpholinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Tetrahydrothiazine-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOMORPHOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK56OUS8CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Thiomorpholin-3-one?
A1: The molecular formula of Thiomorpholin-3-one is C4H7NOS, and its molecular weight is 117.2 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize Thiomorpholin-3-one and its metal complexes?
A2: Researchers frequently employ infrared (IR), Raman, and 1H NMR spectroscopy to analyze Thiomorpholin-3-one and its metal complexes. These techniques help determine the mode of coordination, stereochemistry, and bonding characteristics of the compound and its derivatives. [, , , , , ]
Q3: What types of metal complexes can Thiomorpholin-3-one form?
A3: Thiomorpholin-3-one can form complexes with a variety of transition metals, including palladium(II), platinum(II), chromium(III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). [, , , , , , ]
Q4: How does the mode of coordination of Thiomorpholin-3-one vary with different metals?
A4: The coordination behavior of Thiomorpholin-3-one depends on the metal involved. For instance, it coordinates through the oxygen atom in zinc and cadmium complexes, while in mercury complexes, it prefers sulfur bonding. In contrast, it exhibits nitrogen bonding in complexes with chromium(III), cobalt(II), and thiazolidine-2-thione derivatives. [, , ]
Q5: What are the typical geometries of Thiomorpholin-3-one metal complexes?
A5: The geometry of Thiomorpholin-3-one metal complexes can vary. For example, 1:2 (metal:ligand) complexes typically exhibit monomeric, tetrahedral structures. Conversely, 1:1 complexes often form polymeric structures with halide bridges. [, , ]
Q6: How do spectroscopic techniques help understand the structure of Thiomorpholin-3-one metal complexes?
A6: Infrared spectroscopy, particularly in the far-infrared region, helps identify the metal-ligand bonding modes, providing information about the coordination site. Electronic spectroscopy and magnetic susceptibility measurements offer insights into the geometry and electronic structure of the complexes. [, , ]
Q7: What is a key synthetic application of Thiomorpholin-3-one?
A7: Thiomorpholin-3-one serves as a versatile precursor for synthesizing various thiomorpholine derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry. [, , , , , ]
Q8: How can Thiomorpholin-3-one be utilized in cycloaddition reactions?
A8: Thiomorpholin-3-one can participate in [3+3] cycloaddition reactions with aza-oxyallyl cations and 1,4-dithiane-2,5-diol, leading to the formation of diverse thiomorpholin-3-one derivatives. These reactions offer a direct and efficient approach to access valuable building blocks for medicinal chemistry. [, ]
Q9: Describe a gold-catalyzed approach for the synthesis of Thiomorpholin-3-one derivatives.
A9: Researchers have developed a gold-catalyzed oxidative N-cyclization strategy to synthesize α-aryl Thiomorpholin-3-ones from ynamides containing tethered thioethers. This cascade reaction involves oxidation, cyclization, and a [, ]- or [, ]-sigmatropic rearrangement of a sulfonium ylide intermediate. []
Q10: What are the challenges associated with the gold-catalyzed synthesis of Thiomorpholin-3-ones, and how can they be addressed?
A10: In the gold-catalyzed process, there's competition between cyclization and intermolecular oxidation at different stages. Achieving the desired selectivity between these pathways can be managed by using a combination of pyridine N-oxide as the oxidant and a catalyst derived from IPrAuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)











